1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate

Catalog No.
S12545571
CAS No.
M.F
C14H5F23O3
M. Wt
658.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carb...

Product Name

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

Molecular Formula

C14H5F23O3

Molecular Weight

658.15 g/mol

InChI

InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)12(31,32)13(33,34)14(35,36)37/h3H,1-2H2

InChI Key

NTBKFSSDCLNETK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound notable for its unique chemical properties. It is characterized by a high degree of fluorination, which imparts exceptional thermal stability, low surface energy, and significant resistance to solvents and chemicals. The molecular formula of this compound is C₁₄H₇F₂₁O₃, with a molecular weight of approximately 622.17 g/mol . These properties make it suitable for various industrial applications, particularly in fields requiring durable and chemically resistant materials.

  • Oxidation: 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate can be oxidized using strong oxidizing agents, resulting in the formation of perfluorinated carboxylic acids.
  • Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where the carbonate group is replaced by other functional groups under specific conditions.

Common reagents involved in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The nature of the products formed is highly dependent on the specific reaction conditions employed.

Research indicates that 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate exhibits promising biological activity. Its stability and compatibility with biological systems suggest potential applications in drug delivery systems. The compound can interact with biological membranes due to its hydrophobic fluorinated chains, potentially enhancing the efficacy of therapeutic agents when used in formulations .

The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluoroalkyl alcohols with carbonates under controlled conditions. This process often requires a catalyst—commonly a strong acid or base—to facilitate the formation of the carbonate ester bond. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield of the final product .

The applications of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate are diverse:

  • Chemistry: Utilized as a surfactant and in the synthesis of fluorinated polymers and materials.
  • Biology: Employed in developing biocompatible materials and coatings.
  • Medicine: Investigated for use in drug delivery systems due to its stability.
  • Industry: Used in producing lubricants, adhesives, and coatings owing to its low surface energy and chemical resistance .

Studies on the interaction of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate with various molecular targets reveal that its fluorinated chains facilitate stable complex formation with other molecules. These interactions often involve hydrophobic interactions and hydrogen bond formation with compatible molecules. Such mechanisms enhance the compound's effectiveness across different applications .

Several compounds share structural similarities with 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 1H,1H-perfluorohexyl carbonateC₈H₅F₁₁O₃Shorter carbon chain; used in similar applications
Perfluorodecyl carbonateC₁₄F₃₁O₂Longer carbon chain; higher thermal stability
Perfluorooctyl carbonateC₁₂F₂₉O₂Commonly used in coatings; lower molecular weight

These compounds exhibit varying degrees of fluorination and differing molecular weights which influence their physical properties and applications. The uniqueness of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate lies in its specific balance of thermal stability and chemical resistance combined with its potential biological compatibility .

XLogP3

8.5

Hydrogen Bond Acceptor Count

26

Exact Mass

657.9871417 g/mol

Monoisotopic Mass

657.9871417 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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